molecular formula C13H23NO2S2 B14211276 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid CAS No. 827325-96-2

2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid

Cat. No.: B14211276
CAS No.: 827325-96-2
M. Wt: 289.5 g/mol
InChI Key: UOVVJAHOFBILDH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid is an organic compound that features a piperidine ring and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid typically involves the alkylation of enolate ions. . The reaction conditions often require a strong base, such as lithium diisopropylamide (LDA), and an alkyl halide as the alkylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid involves its interaction with molecular targets through its thioester and piperidine functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

827325-96-2

Molecular Formula

C13H23NO2S2

Molecular Weight

289.5 g/mol

IUPAC Name

2,4-dimethyl-2-(piperidine-1-carbothioylsulfanyl)pentanoic acid

InChI

InChI=1S/C13H23NO2S2/c1-10(2)9-13(3,11(15)16)18-12(17)14-7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

UOVVJAHOFBILDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)O)SC(=S)N1CCCCC1

Origin of Product

United States

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